molecular formula C7H7F3N2O B581440 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine CAS No. 1211584-76-7

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Cat. No. B581440
M. Wt: 192.141
InChI Key: AHFNQSHZCUHVFS-UHFFFAOYSA-N
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Description

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

The InChI code for “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Agrochemical Industry

  • Field : Agrochemical Industry
  • Application : 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
  • Results or Outcomes : The major outcome of this application is the protection of crops from pests. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Application : Trifluoromethyl group-containing drugs, including those with the 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine structure, have been approved by the FDA . These drugs are used for various diseases and disorders .
  • Results or Outcomes : The major outcome of this application is the treatment of various diseases and disorders. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Intermediate in Synthesis of Crop-Protection Products

  • Field : Agrochemical Industry
  • Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes : The major outcome of this application is the production of several crop-protection products. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Biochemical Reagent

  • Field : Life Science Research
  • Application : 5-Amino-2-methoxypyridine, which can be derived from 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Results or Outcomes : The major outcome of this application is the advancement of life science related research. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

  • Field : Agrochemical and Pharmaceutical Industries
  • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The major outcome of this application is the development of active agrochemical and pharmaceutical ingredients. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Inhibiting 5-Hydroxytryptamine (5-HT) Uptake

  • Field : Pharmaceutical Industry
  • Application : The inclusion of a -CF3 group in the para-position of the phenolic ring, which can be achieved using 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The major outcome of this application is the increased potency for inhibiting 5-HT uptake. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, have found applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-methoxy-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFNQSHZCUHVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (0.97 g, 3.20 mmol) (ECA International Product List) was added DMF (8.0 mL), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.093 g, 0.160 mmol), Pd2(dba)3 (0.147 g, 0.160 mmol), diphenylmethanimine (0.806 mL, 4.80 mmol), and sodium 2-methylpropan-2-olate (1.231 g, 12.80 mmol), and the resulting mixture was heated at 120° C. for 30 min. The reaction mixture was then diluted with 100 mL of EtOAc, added to a separatory funnel, partitioned with 1 N HCl (aqueous), and washed 2 times with 50 mL of sodium bicarbonate (saturated, aqueous). The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0% to 5% (2 M ammonia in MeOH)/DCM) provided the title compound (34% yield). m/z (ESI, +ve ion) 193.2 (M+H)+.
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34%

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